2-O-beta-D-Mannopyranosyl-D-mannose
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Overview
Description
2-O-beta-D-Mannopyranosyl-D-mannose is a complex organic compound with multiple hydroxyl groups
Mechanism of Action
Target of Action
Mannans, a major constituent of the hemicellulose fraction of lignocelluloses, perform distinct functions as structural components in cell walls of softwoods and storage functions in seeds .
Mode of Action
It is known that enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl mannan esterases .
Biochemical Pathways
Mannans are an important part of the hemicellulose family, which are further classified as linear mannan, glucomannan, galactomannan, and galactoglucomannan . Linear mannans are homopolysaccharides which have a main chain composed of 1,4-linked β-d-mannopyranosyl (mannose-mannose) residues . The enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases .
Result of Action
It is known that the enzymatic hydrolysis of mannan significantly affects the prospects of biobleaching and saccharification of lignocellulosic biomass .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-beta-D-Mannopyranosyl-D-mannose typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts or enzymes to achieve high specificity and efficiency. Large-scale synthesis might also employ continuous flow reactors to optimize reaction times and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alditols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a model compound for understanding carbohydrate metabolism.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of biodegradable polymers and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with similar hydroxyl groups but different stereochemistry.
Mannose: Another sugar with a similar structure but different arrangement of hydroxyl groups.
Galactose: Similar to glucose but with a different configuration at one of the carbon atoms.
Uniqueness
What sets 2-O-beta-D-Mannopyranosyl-D-mannose apart is its specific stereochemistry, which can lead to unique interactions with biological molecules and distinct chemical reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4S,5S)-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-KHDAGABXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@@H](C(OC2O)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857953 |
Source
|
Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50728-38-6 |
Source
|
Record name | 2-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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